(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid
Overview
Description
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid is a synthetic organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl group and the 4-chlorophenyl moiety contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butyl carbamate with isopropylamine to form the tert-butoxycarbonyl (Boc)-protected amine.
Aldol Condensation: The Boc-protected amine is then subjected to an aldol condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers with desired mechanical and thermal properties.
Mechanism of Action
The mechanism of action of (E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites or allosteric sites, altering the enzyme’s activity. The pathways involved often include signal transduction cascades and metabolic pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acrylic acid
- (E)-3-((tert-Butoxycarbonyl)(ethyl)amino)-2-(4-chlorophenyl)acrylic acid
- (E)-3-((tert-Butoxycarbonyl)(propyl)amino)-2-(4-chlorophenyl)acrylic acid
Uniqueness
(E)-3-((tert-Butoxycarbonyl)(isopropyl)amino)-2-(4-chlorophenyl)acrylic acid is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs with different alkyl groups.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-11H,1-5H3,(H,20,21)/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJNZDBWTJMHDD-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C=C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(/C=C(\C1=CC=C(C=C1)Cl)/C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489004-27-4 | |
Record name | (2E)-3-[(tert-butoxycarbonyl)(propan-2-yl)amino]-2-(4-chlorophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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